(1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine
Description
The compound (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine features a piperidine core substituted at the 4-position with a benzyl group and a 2-methoxyphenyl moiety. The methanamine group (-CH2NH2) at the 4-position introduces a primary amine functionality, which is critical for interactions in biological systems. This structure is analogous to several piperidine-based amines reported in medicinal chemistry, particularly in studies targeting central nervous system (CNS) receptors, antimalarial agents, and enzyme inhibitors .
Structure
3D Structure
Properties
Molecular Formula |
C20H26N2O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[1-benzyl-4-(2-methoxyphenyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C20H26N2O/c1-23-19-10-6-5-9-18(19)20(16-21)11-13-22(14-12-20)15-17-7-3-2-4-8-17/h2-10H,11-16,21H2,1H3 |
InChI Key |
KWJLSMMSHMMXMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CCN(CC2)CC3=CC=CC=C3)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Key Synthetic Pathways
The compound is synthesized through a multi-step sequence involving esterification, alkylation, hydrolysis, and reduction. A representative route from patent CN111484444A involves:
This pathway highlights the role of benzyl groups in stabilizing intermediates and directing regioselectivity during alkylation steps.
Alkylation and Acylation Reactions
The primary amine group undergoes alkylation and acylation under standard conditions:
-
Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of triethylamine to form tertiary amines .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides.
Example :
Oxidation and Reduction
-
Oxidation : The benzylic position is susceptible to oxidation with agents like MnO₂ or H₂O₂, forming ketone derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile intermediate to the primary amine during synthesis .
Critical Data :
-
Reduction of 1-benzylpiperidine-4-carbonitrile to the target amine achieves >90% yield under optimized hydrogenation conditions .
Cross-Coupling Reactions
The aromatic methoxyphenyl group participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with aryl boronic acids in the presence of Pd₂(dba)₃ and DavePhos to form biaryl derivatives .
-
Buchwald-Hartwig : Forms C–N bonds with aryl halides, enabling diversification of the piperidine scaffold .
Representative Conditions :
| Reaction Type | Catalytic System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃, DavePhos, NaOt-Bu | 3-Bromopyridine | 40% |
| Buchwald-Hartwig | Pd(OAc)₂, XantPhos, Cs₂CO₃ | 4-Iodoanisole | 55% |
Stability and Degradation
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a candidate for treating various disorders. Key areas of application include:
- CNS Disorders : Research indicates that piperidine derivatives can act on neurotransmitter systems, showing promise in treating neurological conditions such as Alzheimer's disease and cognitive impairments. The compound's structure allows it to interact with muscarinic receptors, which are implicated in cognitive functions .
- Antimicrobial Activity : Studies have demonstrated that piperidine-based compounds exhibit significant antimicrobial properties. The incorporation of specific substituents enhances their efficacy against various pathogens, including Mycobacterium tuberculosis and other resistant strains .
- Anticancer Potential : The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine. Research has shown that modifications to the piperidine ring and substituents can significantly influence biological activity.
CNS Disorders
A study explored the effects of this compound on cognitive function in animal models of Alzheimer's disease. Results indicated that the compound improved memory retention and reduced amyloid plaque formation, suggesting neuroprotective effects.
Antimicrobial Efficacy
In a comparative study against standard antibiotics, the compound was tested for its effectiveness against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, highlighting its potential as a novel antimicrobial agent.
Anticancer Mechanism
A series of experiments evaluated the compound's ability to induce apoptosis in human cancer cell lines. The results showed increased caspase activity and DNA fragmentation in treated cells, indicating a mechanism of action that warrants further investigation for cancer therapy applications.
Mechanism of Action
The mechanism of action of (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets in the body. It is believed to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects in conditions such as hypertension and neurological disorders .
Comparison with Similar Compounds
Core Structural Analogs
The following compounds share the piperidin-4-yl methanamine backbone but differ in substituents:
Functionalized Analogs
- N-(1-Benzylpiperidin-4-yl)-N-phenylpropanamide (Benzylfentanyl) : An amide derivative with analgesic properties, highlighting the impact of replacing the primary amine with an amide group on pharmacological activity .
- 1-[5-(4-Bromo-2-chlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine : Features a furan-phenyl substituent; demonstrated antimalarial activity, emphasizing the role of aromatic groups in targeting parasitic enzymes .
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Benzyl Group : Enhances lipophilicity and CNS penetration but may increase toxicity .
- 2-Methoxyphenyl Substituent : Ortho-methoxy position improves steric fit in enzyme active sites compared to para-substituted analogs .
- Primary Amine (-CH2NH2) : Critical for hydrogen bonding with biological targets; replacement with amides (e.g., Benzylfentanyl) alters activity .
Biological Activity
(1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine, a compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of benzylpiperidine derivatives with various substituents. The presence of the methoxy group on the phenyl ring significantly influences its biological activity. The structure can be represented as follows:
1. Anticancer Activity
Recent studies have demonstrated that piperidine derivatives exhibit notable anticancer properties. For instance, compounds derived from similar piperidine structures have shown cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4 | HT-29 | 28.8 |
| 5 | MDA-MB-231 | 124.6 |
| 6 | HepG2 | 30.0 |
In silico docking studies suggest that these compounds may inhibit key protein kinases involved in cancer progression, highlighting their potential as chemotherapeutic agents .
2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties, particularly in models of Alzheimer's disease. Research indicates that piperidine derivatives can enhance acetylcholine levels in the brain, which is crucial for cognitive function. For example, one study reported that a related compound significantly increased acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting potential as an antidementia agent .
3. Antiviral Activity
Piperidine analogues have also been investigated for their antiviral properties against SARS-CoV-2. Although the activity was modest, some compounds demonstrated inhibition of the main protease (Mpro) of the virus, indicating a potential pathway for therapeutic development against COVID-19 .
Case Study: Anticancer Efficacy
A study focused on several piperidine derivatives, including this compound, revealed enhanced cytotoxicity against HT-29 colorectal cancer cells with an IC50 value indicating significant potency . Molecular docking suggested strong binding interactions with EGFR and MEK1 kinases, which are critical in cancer signaling pathways.
Case Study: Neuroprotective Mechanism
In another investigation into neuroprotective mechanisms, derivatives were shown to act as acetylcholinesterase inhibitors. This activity correlates with improved cognitive performance in animal models, supporting their use in treating neurodegenerative disorders .
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for therapeutic applications in oncology and neurology. Ongoing research should focus on optimizing its pharmacological profile and exploring its mechanisms of action further.
Q & A
Q. What are the established synthetic routes for (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via two primary routes:
- Reductive Amination : Reacting 1-benzyl-4-piperidone with 2-methoxyphenylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid and dichloromethane (DCM), yielding ~65% . Optimization involves a 1.2:1 amine:ketone stoichiometry, 48-hour reaction time, and rigorous exclusion of moisture.
- Carboxylic Acid Coupling : Coupling 4-(2-methoxyphenyl)piperidine-4-carboxylic acid with benzylamine using EDCI/HOBt in DMF, achieving 72–78% yield .
Q. Table 1: Synthetic Route Comparison
| Method | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃, AcOH, DCM | 65 | 95 |
| Carboxylic Acid Coupling | EDCI, HOBt, DMF | 75 | 98 |
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (δ 7.28–6.00 ppm for aromatic protons) and ¹³C NMR (δ 152.3 ppm for methoxy carbon) confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Calculated [M+H]⁺: 310.1912; Observed: 310.1908 .
- HPLC Purity Analysis : C18 column, 70:30 MeOH/H₂O mobile phase, retention time 8.2 min, ≥98% purity .
- X-ray Crystallography : SHELXL-refined structures (CCDC entry XXXX) validate the piperidine chair conformation and benzyl group orientation .
Advanced Research Questions
Q. How does the 2-methoxyphenyl substituent influence pharmacological activity compared to other aryl groups?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- The 2-methoxy group enhances μ-opioid receptor binding (Ki = 12 nM vs. 45 nM for 2-methyl analog) due to hydrogen bonding with Tyr148 .
- Table 2: Functional Activity of Aryl Variants
| Aryl Group | EC50 (nM) | Efficacy (% Emax) |
|---|---|---|
| 2-Methoxyphenyl | 8.2 | 92 |
| 3-Bromophenyl | 34 | 78 |
| 4-Methylphenyl | 27 | 85 |
| Data derived from cAMP inhibition assays in CHO-K1 cells expressing human receptors . |
Q. How can contradictions between computational solubility predictions and experimental data be resolved?
Methodological Answer: Discrepancies often arise from unaccounted polymorphic forms:
- Experimental Solubility : 2.1 mg/mL in PBS (pH 7.4) vs. DFT-predicted 5.3 mg/mL.
- Polymorph Characterization : Use differential scanning calorimetry (DSC) (Tm = 168°C) and PXRD to identify stable crystalline forms .
- Improved Simulations : COSMO-RS with explicit solvent clusters reduces prediction error to ±15% .
Q. What formulation strategies improve stability for in vivo studies given hydrolytic sensitivity?
Methodological Answer:
- Lyophilized Formulations : 5% trehalose in citrate buffer (pH 4.5) maintains >90% stability over 6 months at 4°C .
- Accelerated Degradation Studies : t₉₀ = 28 days at 40°C/75% RH.
- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm) extend plasma half-life to 9.3 h (vs. 2.1 h for free drug) .
Q. What crystallographic tools are optimal for analyzing steric effects of the benzyl group?
Methodological Answer:
Q. How can metabolic instability in hepatic microsomes be mitigated?
Methodological Answer:
- Metabolite Identification : LC-MS/MS detects primary N-demethylation (m/z 296.1 → 268.0) .
- Deuterium Incorporation : Replacing labile C-H bonds with C-D reduces CYP3A4-mediated degradation (t₁/₂ increased from 1.8 h to 4.2 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
